molecular formula C18H26N4O3S B2992963 1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide CAS No. 2034578-99-7

1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide

Cat. No. B2992963
CAS RN: 2034578-99-7
M. Wt: 378.49
InChI Key: OCQWQIDGHAIXED-WKILWMFISA-N
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Description

1-ethyl-3,5-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H26N4O3S and its molecular weight is 378.49. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial Agents : Research by Azab, Youssef, & El‐Bordany (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aimed at developing effective antibacterial agents. This study is significant in understanding the compound's potential in combating bacterial infections.

  • Cyclooxygenase-2 Inhibitors : Penning et al. (1997) explored sulfonamide-containing 1,5-diarylpyrazole derivatives, evaluating their capacity to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain pathways. Their study, available here, provides insights into the compound's potential application in managing inflammatory conditions.

  • Anticancer and Antimicrobial Agents : Debbabi et al. (2017) synthesized novel sulfonamides with pyridine structures, evaluating their effectiveness as anticancer and antimicrobial agents. This research, detailed here, is crucial for understanding the compound's role in cancer and infection control.

  • Carbonic Anhydrase and Acetylcholinesterase Inhibitors : Ozgun et al. (2019) synthesized compounds including pyrazoline and sulfonamide pharmacophores, evaluating their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. This study, accessible here, highlights the compound's relevance in neurodegenerative diseases and glaucoma.

  • 5-HT(7) Receptor Selectivity : Canale et al. (2016) focused on the design of selective 5-HT7 receptor ligands using N-alkylation of the sulfonamide moiety. Their findings, available here, are significant in understanding the compound's potential in treating central nervous system disorders.

  • Antimicrobial Activity : El‐Emary, Al-muaikel, & Moustafa (2002) investigated new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole for their antimicrobial activity. Their research, detailed here, contributes to the understanding of the compound's antimicrobial properties.

  • Topoisomerase IIα Inhibitory Activity : Alam et al. (2016) conducted a study on pyrazole derivatives, including the evaluation of their inhibitory activity on topoisomerase IIα, an enzyme crucial in DNA replication and cell division. This research, accessible here, is important for cancer treatment research.

properties

IUPAC Name

1-ethyl-3,5-dimethyl-N-(4-pyridin-2-yloxycyclohexyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S/c1-4-22-14(3)18(13(2)20-22)26(23,24)21-15-8-10-16(11-9-15)25-17-7-5-6-12-19-17/h5-7,12,15-16,21H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQWQIDGHAIXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NC2CCC(CC2)OC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.